molecular formula C6H4FN3O2S B6200216 imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride CAS No. 2703779-41-1

imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride

Cat. No.: B6200216
CAS No.: 2703779-41-1
M. Wt: 201.18 g/mol
InChI Key: WPHFCNFHKHTWSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (IPF) is a compound used in the synthesis of organic compounds, particularly in the field of pharmaceuticals and biochemistry. IPF is a powerful reagent and is used to modify the structure of organic molecules. It is also used in the synthesis of heterocyclic compounds, which are important in drug development. IPF is a versatile reagent that can be used in a variety of ways, including the synthesis of pharmaceuticals, the production of polymers, and the modification of proteins and enzymes.

Mechanism of Action

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride acts as a nucleophilic reagent, which means that it can react with other molecules, such as proteins and enzymes. This compound reacts with the amino acid residues in proteins and enzymes, causing them to become more active or less active. This can lead to changes in the structure and function of the proteins and enzymes, which can then lead to changes in the biochemical and physiological effects of the drugs that are being studied.
Biochemical and Physiological Effects
This compound has been used in a number of studies to investigate the biochemical and physiological effects of drugs. It has been used to study the mechanism of action of drugs, and to investigate the structure and function of proteins and enzymes. This compound has also been used to investigate the effects of drugs on the body, such as their effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is a powerful reagent and has a number of advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of ways, including the synthesis of pharmaceuticals, the production of polymers, and the modification of proteins and enzymes. It is also relatively easy to use and is relatively stable. However, this compound is toxic and should be handled with caution.

Future Directions

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride has a number of potential future applications. It could be used to study the structure and function of proteins and enzymes, and to investigate the mechanism of action of drugs. It could also be used to study the effects of drugs on the body, such as their effects on blood pressure and heart rate. Additionally, this compound could be used to synthesize polymers and to modify proteins and enzymes. Finally, this compound could be used to develop new drugs and to investigate the structure and function of proteins and enzymes.

Synthesis Methods

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride can be synthesized using two different methods. The first method involves the reaction of imidazole and sulfur dioxide in the presence of a catalyst. The reaction produces a sulfonamide, which is then converted to this compound by the action of a fluoride source. The second method involves the reaction of a sulfonamide and an amide in the presence of a fluoride source. This method yields a product that is identical to this compound.

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride has been used extensively in scientific research. It is used in the synthesis of heterocyclic compounds, which are important in drug development. This compound has also been used to modify proteins and enzymes, and to produce polymers. It has been used to study the structure and function of proteins and enzymes, and to investigate the mechanism of action of drugs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride involves the reaction of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran.", "Hydrogen fluoride gas is bubbled through the solution at -78°C for 2 hours.", "The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride." ] }

2703779-41-1

Molecular Formula

C6H4FN3O2S

Molecular Weight

201.18 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H

InChI Key

WPHFCNFHKHTWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

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